2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol
Overview
Description
2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C10H12F3NO2 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-5-(trifluoromethoxy)-N,N-dimethylbenzylamine; 98% is 235.08201311 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomass Conversion and Polymer Production
One area of research involves the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and their subsequent application in creating new generations of polymers, functional materials, and fuels. This highlights the role of similar compounds in sustainable chemistry, aiming to replace non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, and other materials is a key focus, suggesting a potential application area for related compounds in green chemistry and materials science (Chernyshev et al., 2017).
Antioxidant Properties and Structural Analysis
Research on hydroxycinnamic acids (HCAs) and their antioxidant properties offers insights into the structure-activity relationships of these compounds, which could be relevant for understanding the activity of related chemicals. Modifications to the aromatic ring and carboxylic function of HCAs have been explored to enhance their antioxidant activity. This suggests that similar structural analysis and modifications in compounds like 2-Hydroxy-5-(trifluoromethoxy)-N,N-dimethylbenzylamine could uncover new applications in medicinal chemistry and the development of antioxidants (Razzaghi-Asl et al., 2013).
Imaging in Alzheimer's Disease Research
The development of amyloid imaging ligands for Alzheimer's disease research involves complex organic molecules that can bind to specific targets in the brain. Compounds with specific structural characteristics are used as radioligands in positron emission tomography (PET) to study amyloid deposits in vivo. This application underlines the importance of chemical synthesis and structural design in developing tools for neurological research and diagnostics (Nordberg, 2007).
Anti-inflammatory Potential of Psychedelics
The investigation into the anti-inflammatory effects of serotonergic hallucinogens highlights the broader pharmacological potential of chemical compounds acting on serotonin receptors. This research area explores novel therapeutic applications for compounds with specific receptor affinities, suggesting potential research directions for related chemicals in treating inflammatory disorders (Flanagan & Nichols, 2018).
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-14(2)6-7-5-8(3-4-9(7)15)16-10(11,12)13/h3-5,15H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMZUQRYXJGXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218216 | |
Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-79-7 | |
Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704884-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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